5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide
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Overview
Description
5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a condensation reaction with pyridine-2-carboxaldehyde.
Formation of the Final Compound: The final compound is formed by reacting the intermediate with 5-methyl-3-phenyl-1H-indole-2-carboxylic acid under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
IUPAC Name |
5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-10-11-19-18(13-15)20(16-7-3-2-4-8-16)21(25-19)22(27)26-24-14-17-9-5-6-12-23-17/h2-14,25H,1H3,(H,26,27)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMJRBLUNMCFF-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN=CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)N/N=C/C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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